molecular formula C9H8BF3O5 B572392 2-(METHOXYCARBONYL)-5-(TRIFLUOROMETHOXY)PHENYLBORONIC ACID CAS No. 1217500-75-8

2-(METHOXYCARBONYL)-5-(TRIFLUOROMETHOXY)PHENYLBORONIC ACID

Cat. No.: B572392
CAS No.: 1217500-75-8
M. Wt: 263.963
InChI Key: ZABYKLZZNFPGSV-UHFFFAOYSA-N
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Description

2-(METHOXYCARBONYL)-5-(TRIFLUOROMETHOXY)PHENYLBORONIC ACID is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with methoxycarbonyl and trifluoromethoxy groups. The unique structure of this compound makes it a valuable building block in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(METHOXYCARBONYL)-5-(TRIFLUOROMETHOXY)PHENYLBORONIC ACID typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-5-(trifluoromethoxy)benzoic acid.

    Borylation Reaction: The key step involves the borylation of the starting material using a boron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

    Hydrolysis: The resulting boronic ester is then hydrolyzed to yield the desired boronic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(METHOXYCARBONYL)-5-(TRIFLUOROMETHOXY)PHENYLBORONIC ACID undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an appropriate solvent (e.g., toluene or ethanol).

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

2-(METHOXYCARBONYL)-5-(TRIFLUOROMETHOXY)PHENYLBORONIC ACID has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the methoxycarbonyl and trifluoromethoxy groups, making it less versatile in certain applications.

    (2-Methoxycarbonylphenyl)boronic Acid: Similar structure but without the trifluoromethoxy group, resulting in different reactivity and properties.

    (5-Trifluoromethoxyphenyl)boronic Acid: Lacks the methoxycarbonyl group, affecting its chemical behavior and applications.

Uniqueness

2-(METHOXYCARBONYL)-5-(TRIFLUOROMETHOXY)PHENYLBORONIC ACID stands out due to the presence of both methoxycarbonyl and trifluoromethoxy groups, which confer unique reactivity and stability. These functional groups enhance its utility in various chemical reactions and applications, making it a valuable compound in research and industry.

Biological Activity

2-(Methoxycarbonyl)-5-(trifluoromethoxy)phenylboronic acid, with the CAS number 1217500-62-3, is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This compound is characterized by its unique trifluoromethoxy group and methoxycarbonyl moiety, which may influence its interaction with biological targets.

  • Molecular Formula: C9_9H8_8BF3_3O4_4
  • Molecular Weight: 248.00 g/mol
  • CAS Number: 1217500-62-3
  • Structural Characteristics: The presence of the trifluoromethoxy group enhances lipophilicity, potentially affecting membrane permeability and biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various phenylboronic acids, including this compound. The compound has been evaluated against several pathogens, demonstrating varying degrees of efficacy.

In Vitro Studies

  • Antibacterial Activity:
    • The compound exhibits significant antibacterial activity against Escherichia coli and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) values indicate that it is more effective than some established antibiotics.
    • For instance, the MIC for Bacillus cereus was reported lower than that of AN2690 (Tavaborole), a known antifungal agent, suggesting a potential role as an antibacterial agent .
  • Antifungal Activity:
    • In vitro tests showed moderate antifungal activity against Candida albicans and Aspergillus niger. The highest tested concentration (100 µg/mL) resulted in complete growth inhibition of these fungi, although the zones of inhibition were relatively small (8 mm for C. albicans and 5 mm for A. niger) .

The antimicrobial activity of this compound may be attributed to its ability to bind to diols and form spiroboronates, which could interfere with essential biological processes in microbial cells. This binding mechanism is similar to that observed with other boronic acids that target aminoacyl-tRNA synthetases .

Comparative Analysis of Biological Activity

The following table summarizes the biological activity of this compound compared to other related compounds:

CompoundMIC (µg/mL)Activity TypeTarget Organisms
This compound<62.5AntibacterialE. coli, B. cereus
AN2690 (Tavaborole)62.5AntifungalC. albicans, A. niger
Streptomycin4AntibacterialB. cereus

Case Studies

  • Study on Antimicrobial Efficacy:
    A study published in the journal Molecules assessed various phenylboronic acids for their antimicrobial properties, revealing that the introduction of trifluoromethyl groups significantly enhanced antibacterial potency . This study included docking experiments that suggested binding interactions with bacterial proteins.
  • Mechanistic Insights:
    Research indicated that structural modifications in phenylboronic acids could lead to variations in their biological activities, emphasizing the role of functional groups like trifluoromethoxy in enhancing efficacy against specific microbial targets .

Properties

IUPAC Name

[2-methoxycarbonyl-5-(trifluoromethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BF3O5/c1-17-8(14)6-3-2-5(18-9(11,12)13)4-7(6)10(15)16/h2-4,15-16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZABYKLZZNFPGSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)OC(F)(F)F)C(=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BF3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675137
Record name [2-(Methoxycarbonyl)-5-(trifluoromethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217500-75-8
Record name [2-(Methoxycarbonyl)-5-(trifluoromethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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